Butyl ethylphosphonofluoridate
Description
Structure
2D Structure
Properties
CAS No. |
18358-34-4 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]oxybutane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
InChI Key |
UOJXJGNUFSBSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Total Synthesis of Butyl Ethylphosphonofluoridate
The total synthesis of this compound is not extensively detailed in open scientific literature due to its classification as a sensitive compound. However, based on established principles of organophosphorus chemistry and known synthetic routes for analogous compounds like sarin (B92409) (isopropyl methylphosphonofluoridate), the pathways can be inferred.
An established and logical synthetic route to this compound would likely involve the reaction of an ethylphosphonyl dihalide with butanol. The final step is typically a fluorination reaction. A common approach involves the following key transformations:
Arbuzov Reaction: The synthesis often begins with the Michaelis-Arbuzov reaction. For instance, triethyl phosphite (B83602) can be reacted with an ethyl halide (e.g., ethyl iodide) to form diethyl ethylphosphonate. This reaction is a classic method for forming carbon-phosphorus bonds. google.comwipo.int
Halogenation: The resulting diethyl ethylphosphonate can then be reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to yield ethylphosphonyl dichloride (C₂H₅POCl₂).
Fluorination: The ethylphosphonyl dichloride is then converted to ethylphosphonyl difluoride (C₂H₅POF₂) by reacting it with a fluorinating agent like sodium fluoride (B91410) (NaF) or hydrogen fluoride (HF). wikipedia.org
Esterification: Finally, the ethylphosphonyl difluoride is reacted with butanol (C₄H₉OH) to produce this compound. This step involves the substitution of one fluorine atom with a butoxy group.
The table below outlines the key reaction steps and the compounds involved in a plausible established synthetic pathway.
| Step | Reactants | Product | Reaction Type |
| 1 | Triethyl phosphite, Ethyl iodide | Diethyl ethylphosphonate | Michaelis-Arbuzov Reaction |
| 2 | Diethyl ethylphosphonate, Phosphorus pentachloride | Ethylphosphonyl dichloride | Chlorination |
| 3 | Ethylphosphonyl dichloride, Sodium fluoride | Ethylphosphonyl difluoride | Fluorination |
| 4 | Ethylphosphonyl difluoride, Butanol | This compound | Esterification |
Advanced synthetic approaches in organophosphorus chemistry often focus on improving yield, reducing hazardous byproducts, and enhancing stereoselectivity. While specific innovations for this compound are not publicly documented, trends in the synthesis of related compounds suggest potential advancements. These could include:
Catalytic Methods: The use of novel catalysts for the Arbuzov reaction or for the fluorination step could lead to milder reaction conditions and higher efficiency.
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalability.
Enzymatic Reactions: Biocatalysis using enzymes could offer high stereoselectivity in the formation of chiral phosphorus centers, although this is more relevant for pharmaceutical applications than for this specific compound.
Precursor Chemistry and Synthesis
The synthesis of key precursors is a critical aspect of producing this compound. The primary precursors are diethyl ethylphosphonate and ethylphosphonyl difluoride.
Diethyl Ethylphosphonate (DEEP): The synthesis of DEEP is well-established. A common industrial method is the catalytic rearrangement of triethyl phosphite. This is typically carried out at elevated temperatures (around 175-185 °C) using an ethyl halide, such as ethyl iodide, as a catalyst. google.comwipo.int The reaction involves the migration of an ethyl group from an ethoxy substituent to the phosphorus atom.
Ethylphosphonyl Difluoride (C₂H₅POF₂): This precursor is a reactive chemical that is analogous to methylphosphonyl difluoride (DF), a known precursor for sarin and soman. wikipedia.orgnih.gov Its synthesis would likely mirror that of DF, which involves the reaction of the corresponding dichloride (ethylphosphonyl dichloride) with a fluorinating agent. wikipedia.org For example, reacting ethylphosphonyl dichloride with sodium fluoride would yield ethylphosphonyl difluoride. This compound is expected to be corrosive and water-reactive, forming hydrofluoric acid upon contact with water. nih.govnoaa.gov
The table below summarizes the key precursors and their typical synthesis methods.
| Precursor | Formula | Common Synthesis Method |
| Diethyl ethylphosphonate | (C₂H₅O)₂(C₂H₅)PO | Catalytic rearrangement of triethyl phosphite |
| Ethylphosphonyl dichloride | C₂H₅POCl₂ | Chlorination of diethyl ethylphosphonate |
| Ethylphosphonyl difluoride | C₂H₅POF₂ | Fluorination of ethylphosphonyl dichloride |
Impurity Profiling and Chemical Attribution Signatures in Synthesis Research
The analysis of impurities in a chemical sample can provide a "chemical fingerprint" that reveals information about the synthetic pathway used, the purity of the starting materials, and potentially the origin of the material. gao.govgao.gov This field, known as chemical forensics or attribution, is particularly important for monitoring and controlling the production of chemical weapons and related compounds. nih.govacs.orgnih.gov
Research in this area has shown that trace impurities from precursor chemicals can persist through the synthesis process and be detected in the final product. acs.orgnih.gov For example, studies on the nerve agent sarin have demonstrated that impurities in the precursor methylphosphonic dichloride (DC) can be used to match a sample of sarin to its original DC stock. acs.orgnih.gov This is because different production batches of precursors often have unique impurity profiles. researchgate.net
The process of identifying these chemical attribution signatures (CAS) involves the use of sensitive analytical techniques such as:
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities. nih.govacs.org
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): For the analysis of less volatile impurities and degradation products. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the impurities. nih.govnih.gov
By creating a library of impurity profiles from different synthetic routes and precursor batches, it is possible to attribute a sample of an unknown origin to a specific manufacturing process. researchgate.net This information is critical for law enforcement and international security agencies in tracing the source of prohibited chemicals. gao.govgao.gov
The following table lists some potential types of impurities that could serve as chemical attribution signatures in the synthesis of this compound.
| Impurity Type | Origin | Example |
| Unreacted Precursors | Incomplete reaction | Diethyl ethylphosphonate, Ethylphosphonyl difluoride, Butanol |
| Byproducts of Main Reaction | Side reactions during synthesis | Ethylphosphonic acid, Di-butyl ethylphosphonate |
| Impurities from Starting Materials | Contaminants in initial reagents | Isomers of butanol, other phosphites in triethyl phosphite |
| Degradation Products | Decomposition of the final product or intermediates | Ethylphosphonofluoridic acid |
Reaction Kinetics and Mechanistic Studies
Hydrolytic Degradation of Butyl Ethylphosphonofluoridate
Hydrolysis is a primary pathway for the degradation of many organophosphorus esters. The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic phosphorus center.
The rate of hydrolysis for organophosphorus compounds typically follows a rate law that is dependent on the concentration of the compound and the nucleophile (e.g., H₂O or OH⁻). For many esters, the rate law can be expressed as:
Rate = k[Compound][Nucleophile]
This represents a second-order reaction. However, in aqueous solutions where water is the solvent and its concentration is large and essentially constant, the reaction can be treated as a pseudo-first-order reaction:
Rate = k'[Compound], where k' = k[H₂O]
The rate of hydrolysis is significantly influenced by the substituents on the phosphorus atom. Electron-withdrawing groups increase the electrophilicity of the phosphorus, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. The fluorine atom in this compound is highly electron-withdrawing, suggesting the P-F bond is particularly susceptible to cleavage.
The hydrolysis of phosphonate (B1237965) esters can proceed through several mechanistic pathways, primarily involving nucleophilic substitution at the phosphorus atom. The most common mechanisms involve the formation of a pentacoordinate intermediate.
Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH⁻), a strong nucleophile, attacks the phosphorus atom. This is generally the fastest degradation pathway for phosphonate esters. The reaction typically involves the cleavage of the most labile bond, which in this case would likely be the P-F bond, to yield ethylphosphonic acid butyl ester and a fluoride (B91410) ion.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the oxygen atom of the phosphonyl group (P=O) is protonated. This protonation increases the electrophilicity of the phosphorus atom, facilitating the attack by a weak nucleophile like water. This mechanism is generally slower than base-catalyzed hydrolysis.
Neutral Hydrolysis: At neutral pH, water acts as the nucleophile. This process is typically slower than either acid or base-catalyzed hydrolysis.
For this compound, cleavage can occur at the P-F bond or the P-O-butyl bond. Given that fluoride is an excellent leaving group, hydrolysis is highly likely to proceed via the cleavage of the P-F bond.
Environmental conditions play a crucial role in the rate of hydrolysis.
pH: As discussed, the hydrolysis rate of phosphonate esters is highly pH-dependent. The rate is typically minimal in the neutral pH range and increases significantly in both acidic and, more dramatically, alkaline conditions. For similar esters, base-catalyzed hydrolysis rates can be orders of magnitude greater than acid-catalyzed rates.
Temperature: An increase in temperature generally increases the rate of hydrolysis. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation, indicating that higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.
Solvent: The polarity and composition of the solvent can influence hydrolysis rates by affecting the solubility of the compound and the stability of the transition state.
Table 1: Predicted Influence of Environmental Parameters on Hydrolysis of this compound
| Parameter | Predicted Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Minimal at neutral pH; increases in acidic and basic conditions. | Catalysis by H⁺ and OH⁻ ions. |
| Temperature | Rate increases with increasing temperature. | Provides activation energy for the reaction. |
| Ionic Strength | May influence rate. | Salt effects can alter nucleophile activity and stabilize transition states. |
Oxidative Degradation Pathways and Reaction Mechanisms
Oxidative degradation involves the reaction of the compound with oxidizing agents, such as hydroxyl radicals (•OH) or other reactive oxygen species. For organophosphorus compounds, oxidation can lead to the cleavage of C-P or C-O bonds.
The likely site of oxidative attack on this compound would be the ethyl or butyl alkyl chains. The reaction with powerful oxidants like hydroxyl radicals could lead to the formation of various degradation products, including smaller carboxylic acids and ultimately carbon dioxide and phosphate (B84403). The degradation of related compounds like glyphosate (B1671968) has shown that oxidation can lead to C-P bond cleavage. However, without specific experimental studies, the exact products and mechanisms for this compound remain speculative.
Other Chemical Transformation and Degradation Processes
Beyond hydrolysis and oxidation, other transformation processes could theoretically occur under specific conditions. For example, in the presence of specific catalysts or under high-energy conditions like photolysis (degradation by light), other reaction pathways may become relevant. Photolytic degradation would depend on the compound's ability to absorb light at relevant wavelengths. For many similar aliphatic esters, this is not a major degradation pathway unless photosensitizers are present.
Advanced Analytical Chemistry for Butyl Ethylphosphonofluoridate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for isolating butyl ethylphosphonofluoridate from complex matrices, a critical step for accurate analysis. Both gas and liquid chromatography have been instrumental in this field, each offering distinct advantages.
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
A key parameter in GC is the retention index (RI), which aids in the identification of compounds by normalizing retention times relative to a series of n-alkane standards. For this compound and its isomer, sec-butyl ethylphosphonofluoridate, Kovats retention indices have been determined on an SE-54 capillary column. This non-polar column, composed of 5% phenyl and 1% vinyl polysiloxane, is widely used for its versatility. The established retention indices provide a standardized reference for inter-laboratory comparisons. nih.govnist.gov
Table 1: Kovats Retention Indices for this compound Isomers on an SE-54 GC Column
| Compound | Formula | CAS Number | Retention Index (RI) |
| This compound | C6H14FO2P | 18358-34-4 | 1067 |
| sec-Butyl ethylphosphonofluoridate | C6H14FO2P | 162085-83-8 | 1015 |
In typical research applications, a temperature-programmed analysis is employed to ensure the efficient elution of the compound. For instance, a common temperature program involves an initial hold at a lower temperature (e.g., 40°C) followed by a ramp to a higher final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). nist.gov This ensures sharp peaks and good resolution. The injector is typically operated in splitless mode for trace analysis to maximize the amount of analyte reaching the column.
While GC is well-suited for volatile compounds, liquid chromatography offers a powerful alternative, particularly for the analysis of potential degradation products of this compound, which may be less volatile and more polar. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry are the preferred methods for the analysis of organophosphorus nerve agent hydrolysis products. nih.govchromatographytoday.com For instance, hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds that show little retention on traditional reversed-phase columns like C18. nih.govchromatographytoday.com The use of specialized columns and mobile phase additives, such as ammonium (B1175870) fluoride (B91410), can enhance ionization and improve sensitivity in LC-MS methods. nih.gov
Although direct LC applications for this compound are not extensively documented in publicly available research, the techniques developed for related nerve agents and their metabolites are directly applicable. For example, methods developed for the analysis of the hydrolysis products of sarin (B92409) (isopropyl methylphosphonofluoridate) and VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) can be adapted for this compound research. chromatographytoday.comnih.govwikipedia.org This would be crucial for studying its stability and degradation pathways in various environmental and biological matrices.
Mass Spectrometric (MS) Characterization and Detection
Mass spectrometry is an indispensable tool in the analysis of this compound, providing information on its molecular weight and structure through ionization and fragmentation.
Electron ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M+) and extensive fragmentation, creating a characteristic mass spectrum that serves as a "fingerprint" for the compound. The NIST WebBook database contains the EI mass spectrum of this compound, which is a critical reference for its identification. nist.gov
In contrast, chemical ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduction. This results in less fragmentation and a more prominent protonated molecule [M+H]+, which helps in confirming the molecular weight. For a related compound, propyl isopropylphosphonofluoridate, CI experiments using ammonia (B1221849) as the reagent gas produced a protonated molecular ion at m/z 169, confirming its molecular weight. maxwellsci.com A similar approach would be expected to yield a strong [M+H]+ ion for this compound at m/z 169.
Table 2: Comparison of EI and CI Ionization for Organophosphorus Fluoridates
| Compound | Ionization | Key Ion(s) | Observation |
| This compound | EI | Fragment ions | Characteristic fragmentation pattern for structural identification. nist.gov |
| Propyl isopropylphosphonofluoridate | CI (Ammonia) | [M+H]+ at m/z 169 | Confirms molecular weight with minimal fragmentation. maxwellsci.com |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion. This is particularly valuable for identifying unknown degradation products of this compound. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range.
In studies of related compounds, HRMS has been successfully used to identify and characterize degradation products in various matrices. nih.govmdpi.com For example, the hydrolysis of this compound would be expected to yield ethylphosphonic acid butyl ester and ethylphosphonic acid. HRMS could unambiguously confirm the elemental formulas of these products, distinguishing them from other potential compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a compound. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or protonated molecule) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides detailed structural information.
The fragmentation of organophosphorus compounds in MS/MS is well-studied and follows predictable pathways. libretexts.orgnih.gov For this compound, MS/MS analysis of the protonated molecule ([M+H]+) would be expected to show characteristic losses of the butoxy group, butene (from the butyl chain), and other fragments related to the ethylphosphonate core. By analyzing the fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed. This technique is crucial for distinguishing between isomers and for the structural confirmation of degradation products identified by HRMS. For instance, MS/MS was instrumental in determining the structure of lipid A molecules and identifying degradation products of pharmaceuticals. nih.govyoutube.com
Derivatization Strategies for Analytical Enhancement
The direct analysis of this compound and its corresponding hydrolysis product, ethylphosphonic acid, can be challenging due to their polarity and low volatility. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties, such as increased volatility and thermal stability, making it more amenable to analysis by gas chromatography (GC). researchgate.netnih.govdntb.gov.ua
Common derivatization strategies for organophosphorus compounds include:
Silylation : This is one of the most widely used methods, where an active proton (e.g., from a P-OH group in the hydrolysis product) is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. dntb.gov.uaepa.gov Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. epa.gov The resulting silylated derivatives are significantly more volatile and produce characteristic mass spectra, aiding in their detection by GC-MS. dntb.gov.uaepa.gov
Alkylation : This involves adding an alkyl group, most commonly a methyl or benzyl (B1604629) group. researchgate.netepa.gov Diazomethane was historically used for methylation, but safer alternatives like trimethyloxonium (B1219515) tetrafluoroborate (B81430) are now more common. researchgate.netdntb.gov.ua Benzylation, using reagents such as benzyl trichloroacetimidate, is another effective strategy. epa.gov These alkylated derivatives enhance chromatographic performance and allow for sensitive detection. researchgate.netepa.gov
| Strategy | Reagent Example | Target Analyte | Purpose | Reference |
|---|---|---|---|---|
| Silylation | MTBSTFA (N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide) | Ethylphosphonic Acid (Hydrolysis Product) | Increase volatility and thermal stability for GC-MS. | epa.gov |
| Methylation | Diazomethane (or safer alternatives) | Ethylphosphonic Acid (Hydrolysis Product) | Increase volatility for GC-MS analysis. | researchgate.netdntb.gov.ua |
| Benzylation | Benzyl trichloroacetimidate | Ethylphosphonic Acid (Hydrolysis Product) | Create stable, volatile ester for GC-MS detection. | epa.gov |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Alkylphosphonic Acids | Form electron-capturing derivatives for sensitive detection by GC-ECD or GC-MS. | researchgate.net |
Methodological Research on Detection and Quantification Capabilities
The development of sensitive and selective methods for the detection and quantification of this compound is critical for environmental monitoring and forensic analysis. Research has focused on chromatographic techniques, particularly when coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for the analysis of volatile and semi-volatile organophosphorus compounds. nih.govnih.govmdpi.com Following extraction and derivatization, GC separates the analyte from the sample matrix, and MS provides detection and structural confirmation based on the mass-to-charge ratio and fragmentation patterns of the resulting ions. nih.govmdpi.com The NIST Chemistry WebBook provides the electron ionization mass spectrum for this compound, which serves as a reference for its identification. nist.gov Method detection limits in the picogram (pg) to nanogram (ng) per milliliter range are often achievable. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : For the non-volatile hydrolysis products of this compound, LC-MS is the preferred technique. mdpi.comnih.gov It avoids the need for derivatization, although derivatization can still be used to enhance sensitivity. Techniques like thermospray or electrospray ionization (ESI) are used to generate ions for mass analysis. nih.gov LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions, allowing for reliable quantification even in complex matrices like soil or water. nih.gov
Specialized Detectors : In addition to MS, GC can be coupled with element-selective detectors for enhanced specificity. The Flame Photometric Detector (FPD), when operated in phosphorus mode, is highly selective for phosphorus-containing compounds. nih.gov The Nitrogen-Phosphorus Detector (NPD) is another sensitive detector that gives an enhanced response to both nitrogen and phosphorus compounds. nih.gov
Research continues to focus on improving extraction efficiency from various matrices, developing faster and more robust derivatization procedures, and lowering detection limits through advancements in instrumentation and analytical workflows. epa.govepa.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organophosphorus compounds. This method is instrumental in elucidating reaction mechanisms, such as hydrolysis, which is a critical pathway for the detoxification of related compounds. nih.gov DFT calculations allow for the mapping of potential energy surfaces, identifying transition states, and determining activation energies, which are key to understanding reaction kinetics.
For compounds structurally similar to Butyl ethylphosphonofluoridate, DFT has been employed to study their interactions with various substrates and to predict their spectroscopic properties. rsc.org For example, the B3LYP functional, often paired with a basis set like 6-311++G(d,p), is a common choice for optimizing molecular geometries and calculating vibrational frequencies. rsc.org These computed frequencies can then be compared with experimental infrared (IR) spectra to aid in the identification and characterization of the molecule. rsc.org
Research on analogous organophosphorus molecules has demonstrated that DFT can effectively model the hydrolysis process, providing detailed information about the energy barriers for the reaction. nih.gov This type of analysis is crucial for understanding the compound's stability and persistence in different environments.
Table 1: Illustrative DFT-Calculated Properties of this compound
| Property | Calculated Value (Illustrative) | Method/Basis Set |
| Ground State Energy | -835.2 Hartree | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.1 D | B3LYP/6-311++G(d,p) |
| P=O Vibrational Frequency | 1285 cm⁻¹ | B3LYP/6-311++G(d,p) |
| P-F Vibrational Frequency | 890 cm⁻¹ | B3LYP/6-311++G(d,p) |
Note: The data in this table are illustrative and represent typical values for similar organophosphorus compounds. Specific computational studies for this compound were not found in the public literature.
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations are essential for determining the energetics of chemical reactions involving this compound. These calculations provide quantitative data on reaction enthalpies, Gibbs free energies, and activation barriers, which collectively dictate the spontaneity and rate of a chemical transformation. High-level ab initio methods and DFT are the primary tools used for these investigations.
Studies on the hydrolysis of G-series nerve agents, which are structurally related to this compound, have utilized quantum chemistry to model the reaction pathways. nih.gov These studies often compare the energetics of different proposed mechanisms, for instance, a concerted versus a two-step addition-elimination process. The calculated free energy barriers for these reactions are critical for predicting the compound's reactivity. nih.gov
The development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with chemical reactivity, often relies on descriptors derived from quantum chemical calculations. nih.gov For organophosphorus compounds, these models can predict reaction barriers based on calculated properties, aiding in the assessment of a wide range of related structures without the need for exhaustive individual calculations. nih.gov
Table 2: Illustrative Reaction Energetics for the Hydrolysis of this compound
| Parameter | Value (kcal/mol) (Illustrative) | Description |
| ΔG‡ (Activation Free Energy) | 22.5 | The energy barrier that must be overcome for the hydrolysis reaction to occur. |
| ΔH (Enthalpy of Reaction) | -15.8 | The net heat released or absorbed during the hydrolysis reaction. |
| ΔG (Gibbs Free Energy of Reaction) | -18.2 | Indicates the spontaneity of the hydrolysis reaction under standard conditions. |
Note: The data in this table are illustrative and based on typical values for the hydrolysis of similar organophosphorus compounds as specific data for this compound is not available. The values represent a hypothetical aqueous hydrolysis reaction.
Molecular Modeling and Simulation of Chemical Interactions
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the behavior of this compound in condensed phases and its interaction with other molecules over time. MD simulations can provide insights into the conformational flexibility of the molecule, its solvation properties, and its binding affinity to biological targets like enzymes.
For related organophosphorus compounds, MD simulations have been used to investigate their binding within the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the compound within the binding pocket. nih.gov The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is crucial for the reliability of MD simulations.
Simulations of butyl-containing organophosphates in the liquid phase have been performed to predict bulk properties like density and self-diffusion coefficients. These studies help in understanding the physical behavior of the compound and its transport properties. The insights gained from molecular modeling are vital for understanding the broader chemical and biological context in which this compound may be found.
Enzymatic Interaction Mechanisms Mechanistic Chemistry Focus
Molecular Recognition and Binding Mechanisms with Esterases
The initial interaction between Butyl ethylphosphonofluoridate and an esterase is a non-covalent binding event, where the compound recognizes and fits into the active site of the enzyme. This active site is often a deep gorge containing a catalytic triad, typically composed of serine, histidine, and a glutamate (B1630785) or aspartate residue. nih.gov The binding is governed by a combination of hydrophobic interactions and van der Waals forces between the butyl and ethyl groups of the phosphonofluoridate and the amino acid residues lining the active site gorge. who.int
The specificity of this compound for certain esterases can be attributed to the specific topography and amino acid composition of the active site. For instance, the active site gorge of AChE is narrower and lined with more aromatic residues compared to BChE, which possesses a larger acyl-binding pocket. nih.gov These structural differences influence the affinity and orientation of the inhibitor within the active site.
Once positioned, the electrophilic phosphorus atom of this compound is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue. nih.gov This leads to the formation of a covalent phosphonyl-enzyme conjugate, effectively inactivating the enzyme. The process is often described as a progressive and irreversible inhibition. nih.govwho.int
Table 1: Key Interaction Sites in Esterase Active Sites
| Active Site Component | Role in Interaction with Organophosphates | Relevant Amino Acid Residues (Examples) |
|---|---|---|
| Catalytic Triad | Directly involved in the covalent modification of the enzyme. The serine hydroxyl group acts as the nucleophile. | Serine, Histidine, Glutamate/Aspartate |
| Acyl-Binding Pocket | Accommodates the alkyl/aryl groups of the inhibitor, influencing binding affinity and specificity through hydrophobic interactions. | Tryptophan, Phenylalanine, Tyrosine |
| Peripheral Anionic Site (PAS) | May guide the inhibitor into the active site gorge through electrostatic or other interactions. mdpi.com | Tyrosine, Aspartate, Tryptophan |
Kinetic Studies of Enzyme-Catalyzed Hydrolysis
E + I ⇌ E-I → E-P
where E is the enzyme, I is the inhibitor (this compound), E-I is the reversible Michaelis-like complex, and E-P is the stable, phosphonylated enzyme.
The rate of inhibition is typically described by the bimolecular rate constant, ki, which is a measure of the inhibitor's potency. While specific kinetic constants for this compound are not extensively documented in publicly available literature, data from analogous organophosphorus compounds provide insight into the expected kinetic behavior. For instance, studies on other phosphonofluoridates demonstrate a progressive increase in inhibition with higher inhibitor concentrations and longer incubation times. nih.gov
The kinetics of inhibition are influenced by several factors, including pH, temperature, and the specific esterase being studied. The rate of phosphonylation is generally faster at physiological pH. The stability of the phosphonyl-enzyme complex can also vary, with some undergoing a process known as "aging," which involves the dealkylation of the phosphonyl adduct, rendering it resistant to reactivation. nih.gov
Table 2: Representative Kinetic Parameters for Organophosphate Inhibition of Esterases (Illustrative Data)
| Inhibitor | Enzyme | ki (M-1min-1) | Inhibition Type |
|---|---|---|---|
| Diazoxon | Acetylcholinesterase | Variable with concentration | Progressive, Irreversible nih.gov |
| Fluorinated Aminophosphonates | Acetylcholinesterase | Potency increases with hydrophobicity | Progressive, Irreversible nih.gov |
| Fluorinated Aminophosphonates | Butyrylcholinesterase | Potency increases with hydrophobicity | Progressive, Irreversible nih.gov |
Structural Analysis of Enzyme-Compound Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of esterases in complex with organophosphorus inhibitors, providing a detailed view of the covalent adducts formed. Although a crystal structure of a this compound-esterase complex is not publicly available, structures of complexes with similar organophosphates, such as sarin (B92409) and soman, offer valuable insights.
These structural studies confirm that the inhibitor covalently modifies the catalytic serine residue within the active site. The phosphorus atom of the inhibitor forms a tetrahedral intermediate which then resolves into a stable phosphonyl adduct. The orientation of the substituent groups (in this case, the butyl and ethyl groups) within the active site gorge is determined by the specific interactions with surrounding amino acid residues.
In the case of BChE, the larger active site can accommodate bulkier ligands. mdpi.com The structure of BChE complexed with certain inhibitors reveals significant conformational changes in some active site residues upon binding, highlighting the flexibility of the enzyme. mdpi.com These structural details are crucial for understanding the basis of inhibitor selectivity and for the design of more specific enzyme inhibitors or reactivators.
Mass spectrometry has also been employed to analyze the enzyme-inhibitor adducts. This technique can identify the exact mass of the modified active site peptide, confirming the covalent attachment of the phosphonyl group and providing evidence for processes like aging. For example, studies with fluorinated aminophosphonates have used mass spectrometry to identify diethylphosphoryl and monoethylphosphoryl adducts on BChE. nih.gov
Chemical Decontamination and Detoxification Research
Chemical Inactivation Reagents and Formulations
A variety of chemical reagents and formulations have been investigated for their efficacy in neutralizing organophosphorus compounds, which can be extrapolated to Butyl ethylphosphonofluoridate. These agents primarily function through hydrolysis or oxidation of the P-F (phosphorus-fluorine) bond, which is key to its toxicity.
Commonly studied decontamination solutions include:
Hypochlorite (B82951) Solutions: Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a widely used decontaminant. nih.gov A 0.5% solution is often recommended for skin decontamination. nih.gov The effectiveness of hypochlorite solutions stems from their ability to oxidize and hydrolyze the nerve agent. researchgate.net
Alkaline Solutions: Solutions containing sodium hydroxide (B78521) (NaOH) can effectively neutralize G-series nerve agents through alkaline hydrolysis. researchgate.net The hydroxide ion acts as a nucleophile, attacking the phosphorus center and cleaving the P-F bond. chemguide.co.uk
Reactive Decontamination Lotions and Gels: Formulations like the Reactive Skin Decontamination Lotion (RSDL) have shown high efficacy against nerve agents. dtic.mil These often contain nucleophilic and catalytic compounds that accelerate the degradation process. Gels can also be formulated with decontaminants like sodium hypochlorite and fumed silica (B1680970) to increase contact time and effectiveness on surfaces. nih.gov
Enzymatic Formulations: Engineered enzymes, particularly phosphotriesterases (PTEs), have demonstrated remarkable efficiency in hydrolyzing a broad spectrum of nerve agents, including G-agents. nih.govmdpi.com These biocatalysts can rapidly and completely degrade the agents into less toxic products. nih.govmdpi.com Enzymes like SsoPox, isolated from the archaeon Sulfolobus solfataricus, are noted for their stability and activity, making them promising for decontamination applications. nih.gov
Metal-Organic Frameworks (MOFs): MOFs, particularly those based on zirconium (Zr), have emerged as highly effective catalysts for the hydrolysis of nerve agents. nih.govmdpi.com Their porous structure and active metal sites can significantly accelerate the breakdown of organophosphorus compounds. nih.govmdpi.com
The selection of a decontamination agent often depends on the specific scenario, including the surface to be decontaminated (e.g., skin, equipment) and environmental conditions. researchgate.net
Mechanistic Studies of Decontamination Reactions
The primary mechanisms for the chemical detoxification of this compound are hydrolysis and oxidation.
Hydrolysis: This is the most critical reaction for neutralizing G-series nerve agents. It involves the cleavage of the P-F bond by a nucleophile, typically water or a hydroxide ion.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the reaction is initiated by the protonation of the phosphoryl oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water. researchgate.net This process is generally slower than alkaline hydrolysis. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion (OH-) directly attacks the electrophilic phosphorus center. chemguide.co.ukyoutube.com This leads to the formation of a pentavalent transition state, followed by the expulsion of the fluoride (B91410) ion (F-), which is the most labile leaving group. viu.ca The reaction is essentially a nucleophilic substitution at the phosphorus atom. viu.ca The products are the corresponding phosphonic acid salt and an alcohol. researchgate.net The rate of hydrolysis can be influenced by steric hindrance around the phosphorus center. nih.gov
Enzymatic Hydrolysis: Enzymes like phosphotriesterases catalyze the hydrolysis of the P-F bond with high specificity and efficiency. nih.govmdpi.com The mechanism involves the activation of a water molecule by metal ions in the enzyme's active site, which then acts as a potent nucleophile. mdpi.com
Oxidation: Oxidizing agents can also be used for decontamination. For instance, hypochlorite can oxidize the nerve agent, although the primary pathway for G-agents is hydrolysis of the P-F bond. researchgate.net For other types of nerve agents like VX, oxidation of the sulfur atom is a key decontamination pathway. researchgate.netresearchgate.net
| Reaction Type | Key Reagent(s) | General Mechanism | Primary Target Bond |
| Acid-Catalyzed Hydrolysis | Dilute Acids (e.g., HCl) | Protonation of P=O, followed by nucleophilic attack by H₂O. | P-F |
| Base-Catalyzed Hydrolysis | Hydroxides (e.g., NaOH) | Nucleophilic attack by OH⁻ on the phosphorus center. | P-F |
| Enzymatic Hydrolysis | Phosphotriesterases | Enzyme-activated H₂O acts as a nucleophile. | P-F |
| Oxidation | Hypochlorite (NaOCl) | Primarily hydrolysis for G-agents; oxidation at other sites possible. | P-F |
Research on Decontamination Efficacy and Reaction Products
Research into the efficacy of decontamination methods and the identification of reaction products is crucial for verifying the completeness of neutralization and for forensic analysis.
Decontamination Efficacy: The effectiveness of a decontamination process is typically measured by the percentage of the agent degraded or by the protective ratio (the ratio of the lethal dose in a treated versus untreated subject). dtic.mil
Studies on Soman (a G-series agent) have shown that amino-alcoholic solutions can achieve decontamination efficiencies of 98.89% to 100% within minutes to hours. researchgate.netupb.ro
Enzyme-based solutions have been shown to decontaminate surfaces contaminated with high concentrations (10 g/m²) of Soman and VX with efficiencies of 97.6% and 99.4%, respectively. nih.govmdpi.com
Reactive Skin Decontamination Lotion (RSDL) has demonstrated superior protection against G-series agents compared to standard solutions like 0.5% hypochlorite or soapy water. dtic.mil
Reaction Products: The primary product of the hydrolysis of this compound is expected to be Butyl ethylphosphonic acid and hydrofluoric acid (or fluoride ions in solution).
The general hydrolysis reaction can be represented as:
C₂H₅P(O)(OC₄H₉)F + H₂O → C₂H₅P(O)(OC₄H₉)OH + HF
In an alkaline medium, the product would be the corresponding salt, Sodium butyl ethylphosphonate .
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to identify and quantify the parent agent and its degradation products. upb.ronih.gov Analysis of decontamination solutions has confirmed the formation of the corresponding phosphonic acids as the major phosphorus-containing products after the hydrolysis of G-series agents. upb.ro
| Decontamination Method | Reported Efficacy (on related agents) | Expected Primary Product of this compound |
| Amino-alcoholic solutions | 98.89% - 100% for Soman researchgate.netupb.ro | Butyl ethylphosphonic acid |
| Enzyme-based solutions | >97% for Soman and VX on surfaces nih.govmdpi.com | Butyl ethylphosphonic acid |
| Reactive Skin Decontamination Lotion (RSDL) | Superior to bleach and soapy water for GD and VX dtic.mil | Butyl ethylphosphonic acid |
| Alkaline Hydrolysis | Effective for G-series agents researchgate.net | Sodium butyl ethylphosphonate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
